molecular formula C8H14O5 B053580 (3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 114861-22-2

(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No. B053580
CAS RN: 114861-22-2
M. Wt: 190.19 g/mol
InChI Key: JAUQZVBVVJJRKM-VZFHVOOUSA-N
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Description

  • This compound is a structurally complex molecule, featuring a tetrahydrofuro[2,3-d][1,3]dioxol ring system. Its synthesis and properties are of interest due to its potential applications in various chemical fields.

Synthesis Analysis

  • The synthesis of related compounds involves various methods, including reactions of trimethylated dioxinones with acylbenzotriazoles under mild conditions, leading to high yields of dioxin-4-ones and corresponding pyrones (Katritzky et al., 2005).
  • Another synthesis method reported is the development of concise syntheses for hydroxytetrahydrofurans, providing access to various configurational isomers from a single aldol adduct (Kang et al., 2009).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been analyzed through X-ray crystallography, revealing configurations of various carbon centers and the presence of intramolecular hydrogen bonds (Li et al., 2001).

Chemical Reactions and Properties

  • Related chemical reactions include the chemoselective hydrogenation of biomass-derived compounds like 5-hydroxymethylfurfural (HMF) to diols, which are key intermediates for sustainable chemicals and fuels (Tang et al., 2017).

Scientific Research Applications

  • Crystallography and Stereochemistry : A study focused on the crystallography and absolute stereochemistry of a related compound, which is crucial for understanding its chemical behavior and potential applications in synthesis (Reed et al., 2013).

  • Synthesis and Anticancer Activity : Novel hybrid heterocycles incorporating a structurally similar compound were synthesized and evaluated for their potential anticancer activity (Srinivas et al., 2017).

  • Monooxygenase Stereoselectivity in Biosynthesis : Research explored the stereoselectivity of monooxygenase enzymes in the biosynthesis of spiroacetals, using related tetrahydropyranol compounds (McErlean et al., 2002).

  • Nematicidal and Antifungal Properties : The synthesis of hybrid heterocyclic compounds involving a similar structure was reported, with an evaluation of their nematicidal and antifungal properties (Srinivas et al., 2017).

  • Corrosion Inhibition Study : A computational study explored the use of epoxy glucose derivatives, structurally related to the compound , as corrosion inhibitors for mild steel in acidic conditions (Koulou et al., 2020).

  • Synthesis of Novel Carbohydrate Derivatives : Research into the synthesis of novel carbohydrate derivatives, including acridinone derivatives using 1,3-dipolar cycloaddition, highlights the compound's relevance in developing new molecules with potential biological activities (Fascio et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the literature. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

(3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUQZVBVVJJRKM-VZFHVOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435613
Record name 1,2-O-Isopropylidene-a-L-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

CAS RN

114861-22-2
Record name 1,2-O-Isopropylidene-a-L-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
Reactant of Route 4
(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
Reactant of Route 6
(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

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